N~1~-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}-1-ADAMANTANECARBOXAMIDE
Overview
Description
N~1~-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}-1-ADAMANTANECARBOXAMIDE is a compound that features a unique combination of an adamantane core and an oxadiazole ring The adamantane structure is known for its rigidity and stability, while the oxadiazole ring is recognized for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}-1-ADAMANTANECARBOXAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Attachment of the adamantane moiety: The adamantane carboxylic acid is then coupled with the oxadiazole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Final coupling: The intermediate is then reacted with 2-(2-aminoethoxy)ethanol to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield the corresponding amines.
Scientific Research Applications
N~1~-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting diseases that require stable and bioactive molecules.
Materials Science: The rigidity and stability of the adamantane core make this compound useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The oxadiazole ring is known for its biological activity, making this compound useful in studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of N1-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methyl-1,2,4-oxadiazol-3-yl)oxy]ethyl}-1-adamantanecarboxamide
- N-{2-[(4-methyl-1,3,4-oxadiazol-3-yl)oxy]ethyl}-1-adamantanecarboxamide
- N-{2-[(4-methyl-1,2,5-thiadiazol-3-yl)oxy]ethyl}-1-adamantanecarboxamide
Uniqueness
N~1~-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}-1-ADAMANTANECARBOXAMIDE is unique due to the presence of the 1,2,5-oxadiazole ring, which imparts distinct electronic and steric properties compared to other oxadiazole isomers. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-10-14(19-22-18-10)21-3-2-17-15(20)16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,2-9H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIZABYNYJCCBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCNC(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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